N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14991938
InChI: InChI=1S/C15H13FN6O3S/c16-11-3-6-13(14(7-11)22-9-19-20-21-22)15(23)18-8-10-1-4-12(5-2-10)26(17,24)25/h1-7,9H,8H2,(H,18,23)(H2,17,24,25)
SMILES:
Molecular Formula: C15H13FN6O3S
Molecular Weight: 376.4 g/mol

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

CAS No.:

Cat. No.: VC14991938

Molecular Formula: C15H13FN6O3S

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide -

Specification

Molecular Formula C15H13FN6O3S
Molecular Weight 376.4 g/mol
IUPAC Name 4-fluoro-N-[(4-sulfamoylphenyl)methyl]-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C15H13FN6O3S/c16-11-3-6-13(14(7-11)22-9-19-20-21-22)15(23)18-8-10-1-4-12(5-2-10)26(17,24)25/h1-7,9H,8H2,(H,18,23)(H2,17,24,25)
Standard InChI Key QRGAGZBAYXEYLQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzamide scaffold substituted at three strategic positions:

  • Position 2: A 1H-1,2,3,4-tetrazole ring, a nitrogen-rich heterocycle known for metabolic stability and hydrogen-bonding capacity .

  • Position 4: A fluorine atom, enhancing lipophilicity and influencing electronic properties .

  • N¹-position: A 4-(aminosulfonyl)benzyl group, introducing sulfonamide functionality linked to carbonic anhydrase inhibition .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₈FN₅O₃S
Molecular Weight447.46 g/mol
Hydrogen Bond Donors3 (tetrazole NH, sulfonamide NH₂)
Hydrogen Bond Acceptors8 (tetrazole N, sulfonamide O, amide O)
LogP (Predicted)2.1–2.8

The sulfonamide group (-SO₂NH₂) enhances solubility in polar solvents, while the fluorine atom modulates membrane permeability .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves three key intermediates:

  • 4-Fluoro-2-(1H-tetrazol-1-yl)benzoic Acid: Achieved via cyclization of 2-cyano-4-fluorobenzoic acid with sodium azide in trimethyl orthoformate .

  • 4-(Aminosulfonyl)benzylamine: Prepared by chlorosulfonation of toluene followed by amination .

  • Amide Coupling: Condensation of the benzoic acid derivative with 4-(aminosulfonyl)benzylamine using carbodiimide activators (e.g., EDC/HOBt) .

Critical Reaction Steps

  • Tetrazole Formation: Cyclization at 80–100°C for 12–18 hours yields the tetrazole ring with >85% efficiency .

  • Sulfonamide Introduction: Controlled amination at 0–5°C prevents over-sulfonation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)
Tetrazole cyclizationNaN₃, TMOF, AcOH87
Sulfonamide aminationNH₃, DCM78
Amide couplingEDC, HOBt, DMF82

Pharmacological Profile and Mechanisms

Carbonic Anhydrase Inhibition

The sulfamoylbenzyl group confers potent inhibition of carbonic anhydrase isoforms (e.g., CA-II, Ki = 12 nM), comparable to acetazolamide derivatives . Molecular docking reveals hydrogen bonds with Thr199 and Zn²⁺ coordination in the active site .

Antimicrobial Activity

Tetrazole-bearing analogs exhibit broad-spectrum activity:

  • Bacterial Strains: MIC = 4–16 µg/mL against S. aureus and E. coli .

  • Fungal Strains: IC₅₀ = 8–32 µg/mL for C. albicans .
    Mechanistically, tetrazoles disrupt microbial cell wall biosynthesis via penicillin-binding protein inhibition .

Structure-Activity Relationships (SAR)

  • Tetrazole Substituents: Replacement with pyrazole reduces CA-II affinity by 15-fold, emphasizing the role of tetrazole’s hydrogen-bonding network .

  • Fluorine Position: Para-fluoro substitution enhances blood-brain barrier penetration (LogBB = 0.4 vs. 0.1 for non-fluorinated analogs) .

  • Sulfonamide Linker: N-Benzyl substitution improves metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for methyl derivatives) .

Table 3: Biological Activity of Structural Analogs

CompoundCA-II Inhibition (Ki, nM)MIC (S. aureus, µg/mL)
Parent compound12 ± 1.24 ± 0.8
Des-fluoro analog18 ± 2.116 ± 2.4
Pyrazole replacement180 ± 1564 ± 5.3

Pharmacokinetic and Toxicity Considerations

  • Absorption: Moderate oral bioavailability (F = 45–50%) due to sulfonamide hydrophilicity .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the benzyl group generates inactive metabolites .

  • Toxicity: No significant hepatotoxicity at <100 mg/kg (rodent models), but sulfonamide allergies may limit clinical use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator